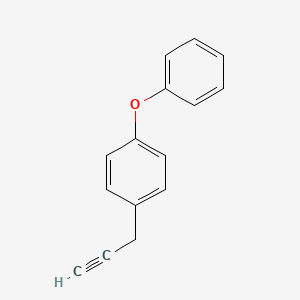

1-Phenoxy-4-(2-propyn-1-yl)benzene

Description

1-Phenoxy-4-(2-propyn-1-yl)benzene is a substituted aromatic compound featuring a phenoxy group and a propargyl (2-propyn-1-yl) group at the para positions of the benzene ring. The propargyl group, with its terminal alkyne functionality, confers high reactivity in click chemistry (e.g., Huisgen cycloaddition), making the compound valuable in synthetic organic chemistry and materials science . The phenoxy group contributes electron-withdrawing effects, modulating the electronic properties of the aromatic system. This compound is typically synthesized via propargylation of phenol derivatives or cross-coupling reactions involving aryl halides and propargyl alcohols .

Properties

CAS No. |

70090-70-9 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-phenoxy-4-prop-2-ynylbenzene |

InChI |

InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2 |

InChI Key |

QKFHORAILCYMBG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

- Starting Materials:

- 4-Iodophenol or 4-iodobenzene derivative

- Propargyl phenyl ether or propargyl alcohol derivatives

- Catalysts and Reagents:

- Palladium catalyst such as PdCl2(PPh3)2 or Pd(PPh3)4

- Copper(I) iodide as co-catalyst

- Base such as potassium carbonate or sodium hydrogencarbonate

- Solvent:

- Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture with water

- Conditions:

- Inert atmosphere (nitrogen or argon)

- Room temperature to moderate heating (20–120 °C)

- Reaction time varies from several hours to 48 hours

Mechanism:

The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetallation with the copper acetylide formed in situ from the terminal alkyne and CuI, and finally reductive elimination to form the C–C bond linking the phenoxy and propargyl groups.

Example from Literature:

A solution of 2-(2-propynyloxy)tetrahydro-2H-pyran, CuI, and PdCl2(PPh3)2 in THF was purged with nitrogen. 1-Iodo-4-(trifluoromethoxy)benzene was added, followed by methylhydrazine sulfate and sodium hydrogencarbonate in water. The mixture was stirred at room temperature for 48 hours, then worked up and purified by silica gel chromatography to yield the coupled product in 64% yield.

While this example involves a trifluoromethoxy substituent, the methodology is directly applicable to the synthesis of this compound by substituting appropriate phenol and aryl halide precursors.

Alternative Synthetic Routes

Other methods reported in the literature include:

Nucleophilic Aromatic Substitution (SNAr):

Phenol derivatives can be alkylated with propargyl bromide or chloride under basic conditions to yield propargyl aryl ethers. This method is straightforward but may require careful control of reaction conditions to avoid side reactions.Copper-Catalyzed Coupling:

Copper-catalyzed coupling of phenols with propargyl halides under basic conditions can also afford the desired ether, although palladium-catalyzed methods generally provide higher yields and cleaner products.Oxidative Coupling:

Some reports describe oxidative coupling of phenols with alkynes using copper(II) salts under oxygen atmosphere, but these are less common and typically lower yielding.

Data Table Summarizing Preparation Conditions

| Method | Starting Materials | Catalyst(s) & Reagents | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Sonogashira | 4-Iodobenzene + Propargyl phenol | PdCl2(PPh3)2, CuI, K2CO3 | THF / H2O | RT, 48 h | 60-70 | Inert atmosphere required |

| Nucleophilic Substitution | Phenol + Propargyl bromide | Base (e.g., K2CO3, NaH) | DMF, Acetone | 50-80 °C, 6-24 h | 50-65 | Simple, but possible side reactions |

| Copper-Catalyzed Coupling | Phenol + Propargyl halide | CuI, Base | DMSO, DMF | 80-100 °C, 12-24 h | 40-60 | Less common, moderate yields |

Research Discoveries and Mechanistic Insights

The palladium-catalyzed Sonogashira coupling is the most efficient and widely used method for the preparation of alkynyl aryl ethers like this compound due to its mild conditions and high selectivity.

The reaction mechanism involves the formation of a copper acetylide intermediate, which facilitates transmetallation to palladium, followed by reductive elimination to form the C–C bond. The presence of base is critical to deprotonate the terminal alkyne and to neutralize acids formed during the reaction.

Alternative methods such as nucleophilic substitution of phenols with propargyl halides are simpler but can suffer from competing side reactions such as elimination or polymerization of the alkyne.

Oxidative coupling methods under oxygen atmosphere have been explored but are less practical due to lower yields and harsher conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles.

Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron (Fe) as a catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products:

Substitution Products: Depending on the electrophile, various substituted benzene derivatives can be formed.

Oxidation Products: Carboxylic acids or ketones can be obtained from the oxidation of the prop-2-yn-1-yl group.

Reduction Products: Alkanes or alkenes can be formed from the reduction of the prop-2-yn-1-yl group.

Scientific Research Applications

1-Phenoxy-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential antibacterial and antiurease activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenoxy-4-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as urease, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. Donating Effects: The phenoxy group in this compound withdraws electrons via resonance, while the propargyl group donates electrons through conjugation. This balance creates a unique electronic profile, contrasting with analogs like 1-Phenoxy-4-(trifluoromethyl)benzene, where the trifluoromethyl group strongly withdraws electrons, enhancing electrophilic substitution resistance . The methoxy group in 1-Methoxy-4-(2-propyn-1-yloxy)benzene donates electrons, increasing ring reactivity toward electrophiles compared to the phenoxy variant .

- Reactivity in Click Chemistry: The terminal alkyne in this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to propargyl ethers in 1-Methoxy-4-(2-propyn-1-yloxy)benzene .

Physical Properties and Stability

- Boiling Points and Solubility: Propargyl groups generally reduce polarity, lowering boiling points compared to hydroxyl or carboxyl analogs. For example, this compound is a liquid at room temperature, whereas trifluoromethyl derivatives (e.g., 1-Phenoxy-4-(trifluoromethyl)benzene) exhibit higher thermal stability due to strong C–F bonds . Allyloxy groups (e.g., in 1-Prop-2-enoxy-4-prop-2-ynoxybenzene) increase volatility compared to phenoxy-substituted compounds .

- Spectroscopic Features: IR spectra of propargyl-containing compounds show characteristic C≡C stretches near 2100–2260 cm⁻¹, while phenoxy groups exhibit C–O–C stretches around 1250 cm⁻¹. Chlorine substituents (e.g., in 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene) introduce distinct C–Cl vibrations near 550–800 cm⁻¹ .

Research Findings and Mechanistic Insights

- Electron-Stimulated Desorption (ESD): Studies on benzene films (e.g., ) reveal that substituents influence fragmentation mechanisms.

- Thermal Stability : Propargyl compounds are prone to polymerization under heat, whereas trifluoromethyl analogs exhibit superior thermal resistance .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Phenoxy-4-(2-propyn-1-yl)benzene in laboratory settings?

- Methodological Answer : A common approach involves Sonogashira coupling between 4-iodophenol derivatives and propargyl bromide. For example, a modified procedure using cesium carbonate as a base and palladium catalysts (e.g., Pd(PPh₃)₄) in degassed dichloromethane can yield the target compound. Post-synthesis purification via column chromatography (e.g., pentane:EtOAc gradients) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of phenoxy (δ 6.8–7.4 ppm for aromatic protons) and propargyl (δ 2.1–2.3 ppm for terminal alkyne protons) groups.

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) validate the propargyl moiety.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+ expected for C₁₅H₁₂O).

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic attack. For instance, the phenoxy group’s electron-donating effect directs substitutions to the para position of the propargyl group .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of derivatives of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) are used for structure solution and refinement. Key steps include:

- Data Collection : High-resolution (≤ 1.0 Å) X-ray diffraction data.

- Refinement : Iterative cycles of least-squares minimization and electron density analysis.

- Validation : R-factor (< 5%) and goodness-of-fit (≈1.0) ensure accuracy. Example parameters for a derivative might include space group P2₁/c and unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.56 Å .

Q. What strategies resolve contradictions in reaction yields for propargyl-substituted benzene derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., alkyne oligomerization). Strategies include:

- Kinetic Studies : Varying reaction time/temperature to identify optimal conditions.

- In Situ Monitoring : Using techniques like Raman spectroscopy to track alkyne consumption.

- Control Experiments : Testing for side reactions (e.g., Glaser coupling) with copper-free conditions .

Q. How does steric hindrance from the propargyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The propargyl group’s linear geometry creates steric constraints, favoring reactions at the less hindered phenoxy ring positions. For example, in Suzuki-Miyaura coupling, bulky boronic acids may selectively react at the ortho position relative to the phenoxy group. Computational modeling (e.g., molecular docking) can visualize steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.